
trans-3-Hexene
Overview
Description
Trans-3-Hexene is an organic compound with the molecular formula C6H12. It is a colorless liquid with an aromatic odor and is classified as an alkene. It is a component of many essential oils and is used in the production of various synthetic materials. This compound is also known as 3-Hexene or this compound-1-ol.
Scientific Research Applications
Tandem Isomerisation-Metathesis Processes
- Application : trans-3-Hexene is used in tandem Ru-catalysed biphasic isomerisation/metathesis sequences to convert to heavier linear olefins, demonstrating its utility in olefin metathesis and isomerisation rates. This process involves keeping the ionophilic metathesis catalyst in an ionic phase while the isomerisation catalyst is in a non-polar organic phase (Consorti, Aydos, & Dupont, 2010).
Radical Cations and Low-Temperature Stability
- Molecular Study : The radical cations of trans- and cis-3-hexene were studied using electron spin resonance spectroscopy in halocarbon matrices at low temperatures. This research offers insights into the geometrical structure of the cis and trans isomers in terms of twisted double bonds (Sjöqvist, Shiotani, & Lunda, 1990).
Dimerization Processes
- Catalytic Application : The dimerization of propylene over a nickel oxide-silica-alumina catalyst produces various hexene isomers, including this compound. This study highlights the role of this compound in catalytic processes and the production of different isomers under varying conditions (Imai, Hasegawa, & Uchida, 1968).
Gas Phase Molecular Structures
- Molecular Geometry Study : The molecular structures of cis- and this compound in the gas phase were determined using electron diffraction combined with molecular mechanical calculations. This research provides detailed insights into the molecular geometry of these isomers (Hemelrijk, Enden, & Geise, 1981).
Ignition and Combustion Studies
- Combustion Analysis : Studies on this compound ignition delay times were conducted, providing crucial information on its combustion characteristics under various conditions. These findings have implications for fuel research and combustion engineering (Feiyu et al., 2016).
Mechanism of Action
Target of Action
The primary target of trans-3-Hexene is the carbon-carbon double bond present in various unfunctionalized alkenes . This double bond plays a crucial role in the compound’s interaction with its targets and the subsequent changes that occur.
Mode of Action
The mode of action of this compound involves the epoxidation of the carbon-carbon double bond . This process is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of alkenes . The compound’s interaction with its target leads to the formation of an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti vicinal diols .
Pharmacokinetics
Its physical properties, such as its boiling point of 67 °c and density of 0677 g/mL at 25 °C, suggest that it may have low bioavailability .
Result of Action
The primary molecular effect of this compound’s action is the formation of an oxacyclopropane ring . This ring can be further reacted to form anti vicinal diols
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a nonaqueous solvent is necessary for the epoxidation reaction to prevent hydrolysis and allow the isolation of the epoxide ring as the product .
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of trans-3-Hexene can be achieved through a series of reactions involving starting materials that are readily available.", "Starting Materials": [ "1-Hexene", "Bromine", "Sodium Hydroxide", "Sodium Sulfate", "Sodium Carbonate", "Sulfuric Acid", "Water" ], "Reaction": [ "Step 1: 1-Hexene is reacted with bromine in the presence of water to form 3-bromo-1-hexene.", "Step 2: The 3-bromo-1-hexene is then treated with sodium hydroxide to form trans-3-Hexene.", "Step 3: The trans-3-Hexene is purified by washing with water and drying over sodium sulfate.", "Step 4: The crude product is then treated with a solution of sodium carbonate and sulfuric acid to remove any impurities.", "Step 5: The trans-3-Hexene is then washed with water and dried to obtain the final product." ] } | |
| 592-47-2 | |
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
hex-3-ene |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZQDPJFUHLCOCRG-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/CC |
SMILES |
CCC=CCC |
Canonical SMILES |
CCC=CCC |
| 13269-52-8 70955-09-8 70955-10-1 68526-52-3 592-47-2 |
|
physical_description |
Liquid Colorless liquid with a mild odor; [CPChem MSDS] |
Pictograms |
Flammable; Health Hazard |
vapor_pressure |
165.0 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-3-hexene?
A1: this compound has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, infrared (IR) spectroscopic data for both liquid and gas phase this compound, along with computational analyses of its vibrational modes, are available. [] Additionally, studies have utilized 1H and 13C NMR spectroscopy to characterize this compound and its complexes. [, , ]
Q3: Can this compound be used as a starting material in catalytic reactions?
A5: Yes, this compound can act as a substrate in various catalytic reactions. One example is its use in tandem isomerization-metathesis processes, where it is converted to heavier linear olefins. [] These processes often employ ruthenium-based catalysts and can be carried out in biphasic systems, including those with ionic liquids. []
Q4: What is the role of this compound in olefin metathesis reactions?
A6: this compound can participate in olefin metathesis reactions as a substrate, leading to the formation of different olefins. Studies have explored its reactivity with catalysts like (Rh(PPh3)3SnCl3) and Grubbs catalysts. [, ] Researchers have also investigated its ethenolysis, a specific type of metathesis using ethylene, with molybdenum and tungsten-based catalysts. []
Q5: How does the position of the double bond in hexene isomers affect their reactivity?
A7: The position of the double bond significantly influences the reactivity of hexene isomers in reactions like combustion and autoignition. Studies comparing this compound with 1-hexene and trans-2-hexene demonstrate this effect, highlighting the importance of bond location on reaction pathways and product distributions. []
Q6: Have computational methods been used to study this compound?
A8: Yes, computational chemistry has been utilized to understand various aspects of this compound. Ab initio calculations have been employed to investigate its interactions with carbon dioxide (CO2), providing insights into its sorption and swelling behavior in the presence of CO2. [] Additionally, molecular mechanics calculations, coupled with electron diffraction data, have been used to determine the gas-phase molecular structure of this compound. []
Q7: What is the environmental fate of this compound?
A9: this compound, being a volatile organic compound, is primarily degraded in the atmosphere through reactions with hydroxyl radicals and ozone. [, ] These reactions lead to the formation of various oxidation products, including carbonyls, which contribute to atmospheric processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


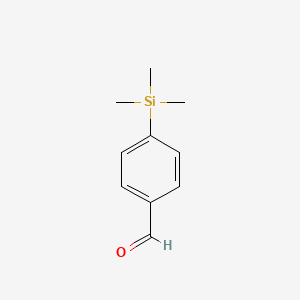
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
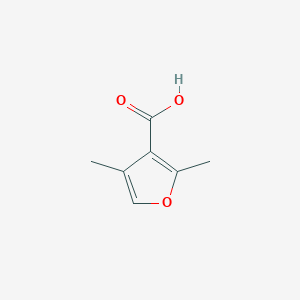
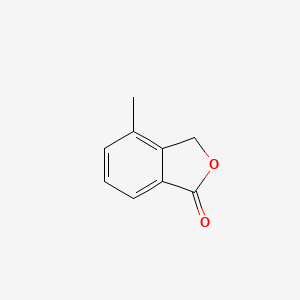

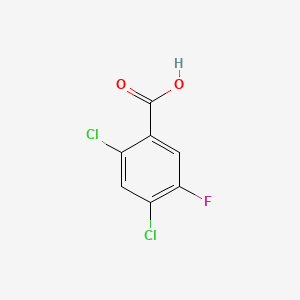



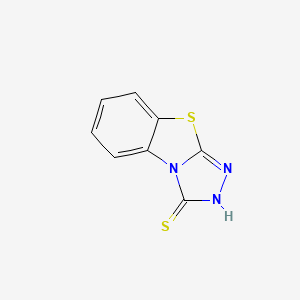

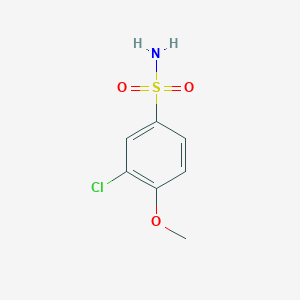
![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
